2-(4-Methoxyphenyl)-2-methylmorpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-methylmorpholine |
InChI |
InChI=1S/C12H17NO2/c1-12(9-13-7-8-15-12)10-3-5-11(14-2)6-4-10/h3-6,13H,7-9H2,1-2H3 |
InChI Key |
BYOVTHPRQFMBDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCO1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methoxyphenyl 2 Methylmorpholine and Analogues
Retrosynthetic Analysis of the Morpholine (B109124) Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgfiveable.me For the 2-(4-Methoxyphenyl)-2-methylmorpholine core, the primary disconnections are made at the C-N and C-O bonds of the morpholine ring. This approach identifies the key fragments, or synthons, and their corresponding synthetic equivalents. ias.ac.inamazonaws.com
Two logical retrosynthetic pathways emerge:
Pathway A (C-N/C-O Disconnection): This pathway involves disconnecting the C(6)-N and C(5)-O bonds, and the C(2)-O and C(3)-N bonds. This leads back to a 2-aminoethanol derivative and a suitable two-carbon electrophile. Specifically for the target molecule, this suggests a disconnection to 2-amino-1-(4-methoxyphenyl)propan-1-ol (B12101067) and a two-carbon unit that can form the C5-C6 part of the ring.
Pathway B (C-2/C-3 and C-5/C-6 Disconnection): An alternative strategy disconnects the C(2)-C(3) and C(5)-C(6) bonds. This approach points towards precursors like an appropriately substituted amino alcohol and a carbonyl compound. For the target structure, this could involve a precursor like 1-(4-methoxyphenyl)-1-aminoethanol and an ethylene (B1197577) oxide equivalent.
A particularly common and effective strategy involves disconnecting the N4-C3 and O1-C2 bonds. This leads to a key intermediate, a β-amino alcohol, and a carbonyl compound precursor. For this compound, this disconnection points to 2-(aminoethoxy)-1-(4-methoxyphenyl)ethan-1-one, which can be traced back to ethanolamine (B43304) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one. nih.govacs.org
| Disconnection Strategy | Precursors | Key Reaction Type |
| N4-C3 and O1-C2 bonds | 2-((2-Hydroxyethyl)amino)-1-(4-methoxyphenyl)propan-1-ol | Intramolecular Cyclization (Dehydration) |
| C-N/C-O bonds | 1-(4-Methoxyphenyl)ethan-1-one, Ethanolamine | Reductive Amination / Cyclization |
| MCR Approach | 4-Methoxyacetophenone, Isocyanide, Ethanolamine derivative | Multi-component Reaction |
Classical Synthetic Routes to 2-Aryl-2-methylmorpholine Systems
Several classical methods have been established for the synthesis of the morpholine core, which can be adapted to produce 2-aryl-2-methylmorpholine systems.
Cyclization Reactions
Intramolecular cyclization is a cornerstone of morpholine synthesis. researchgate.net A prevalent method involves the reaction of a β-amino alcohol with a suitable electrophile followed by cyclization. For the synthesis of 2-aryl substituted morpholines, a common route is the reaction of a 2-aminoethanol derivative with an α-haloketone. beilstein-journals.org The resulting amino-ketone intermediate can then undergo intramolecular cyclization.
A specific example is the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines and halogenated alcohols, which proceeds via an SN2-type ring opening followed by cyclization of the resulting haloalkoxy amine. beilstein-journals.org Another efficient, high-yield protocol uses inexpensive reagents like ethylene sulfate (B86663) and tBuOK for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgchemrxiv.org
Table of Cyclization Precursors and Conditions
| Starting Materials | Reagents/Conditions | Product Type |
|---|---|---|
| N-allyl-β-aminoalcohols | Br₂, Na₂CO₃, -78°C | 2-(Bromomethyl)-2-aryl-morpholines semanticscholar.org |
| Aziridines, Halogenated Alcohols | (NH₄)₂S₂O₈, then KOH | 2-Substituted and 2,3-disubstituted morpholines beilstein-journals.org |
Reductive Amination Approaches
Reductive amination, or reductive alkylation, is a powerful method for forming amines from a carbonyl group and an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com This reaction can be adapted for morpholine synthesis in a one-pot procedure. For the synthesis of this compound, a hypothetical reductive amination route would involve the reaction of a precursor containing a primary amine and a hydroxyl group with a ketone.
For instance, the reaction of an amino-diol with 4-methoxyacetophenone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) could form the desired heterocyclic ring. masterorganicchemistry.compurdue.edu The process begins with the formation of an imine or enamine intermediate, which is then reduced and subsequently cyclizes to form the morpholine ring. The use of 2-picoline borane (B79455) as a reducing agent in a protic solvent has also been shown to be effective for direct reductive amination. semanticscholar.org
Common Reducing Agents for Reductive Amination masterorganicchemistry.comorganic-chemistry.org
| Reducing Agent | Characteristics |
|---|---|
| Sodium Borohydride (NaBH₄) | Common, reduces aldehydes, ketones, and imines. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder, often used for sensitive substrates. |
| 2-Picoline Borane | Effective for direct reductive amination of aldehyde-bisulfite adducts. semanticscholar.org |
Multi-component Reactions
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like substituted morpholines in a single step from three or more reactants. acs.org The Ugi reaction, a well-known MCR, has been adapted for the de novo assembly of highly substituted morpholines. nih.govacs.orgresearchgate.net This strategy typically involves the reaction of an α-halo or α-hydroxy oxo-component, an amine (such as ethanolamine), an isocyanide, and an acid component. The initial Ugi adduct undergoes a subsequent intramolecular cyclization to yield the morpholine ring. nih.govacs.org This method allows for the introduction of substituents at multiple positions on the morpholine scaffold.
Stereoselective Synthesis of Enantiopure this compound Analogues
The synthesis of enantiomerically pure morpholines is of significant interest, and stereoselective methods are crucial for achieving this. researchgate.netresearchgate.net One effective strategy is the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. A study demonstrated that reacting an enantiopure N-allyl-β-aminoalcohol bearing a 4-methoxyphenyl (B3050149) group at the carbinol center with bromine in dichloromethane (B109758) at -78°C yielded a chiral (2R,5S)-2-(Bromomethyl)-2-(4-methoxyphenyl)morpholine derivative. semanticscholar.org The presence of the electron-donating methoxy (B1213986) group on the aryl moiety was found to accelerate the reaction and improve the diastereoselectivity. semanticscholar.org
Another approach involves the use of chiral phosphoric acid catalysts in the enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols, which can serve as precursors to chiral morpholines. researchgate.net
Findings on Stereoselective Synthesis of a 2-(4-Methoxyphenyl)morpholine Analogue semanticscholar.org
| Substrate | Reaction Time | Conversion | Isolated Yield (single diastereomer) |
|---|---|---|---|
| (S)-N-allyl-1-(4-methoxyphenyl)-2-amino-3-methyl-1-butanol | 5 min | 80% | 50% |
Derivatization Strategies of the 4-Methoxyphenyl Moiety
Once the morpholine core is synthesized, the 4-methoxyphenyl group offers several avenues for further functionalization, allowing for the creation of a library of analogues. Derivatization can alter the compound's physicochemical properties. science.govlibretexts.orgjfda-online.com
A primary strategy is the O-demethylation of the methoxy group to yield a phenol. chem-station.com This transformation unmasks a reactive hydroxyl group that can be subjected to various subsequent reactions (e.g., etherification, esterification). Common reagents for cleaving aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). chem-station.com Biocatalytic methods using enzymes such as veratrol-O-demethylase or cytochrome P450 monooxygenases also provide milder, regioselective alternatives. acs.orgnih.govnih.gov
Another major derivatization pathway is electrophilic aromatic substitution . The methoxy group is a strong activating group and an ortho, para-director. wikipedia.orgmasterorganicchemistry.com Since the para position is occupied by the morpholine ring attachment, electrophilic substitution will occur at the ortho positions (C3 and C5 of the phenyl ring). libretexts.orglibretexts.org This allows for the introduction of a wide range of functional groups.
Examples of Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Ring
| Reaction | Reagents | Introduced Group |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | -NO₂ |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | -Br or -Cl |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | -R (Alkyl group) |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -COR (Acyl group) |
Synthesis of Related Morpholine-Containing Heterocycles
To adapt this method for the synthesis of this compound, one would start with a different α-haloketone, specifically 2-bromo-1-(4-methoxyphenyl)propan-1-one. The reaction of this ketone with 2-aminoethanol would be expected to form an intermediate that, upon reduction, would yield the target compound.
Another relevant synthetic strategy involves the photocatalytic diastereoselective annulation for the synthesis of substituted 2-aryl morpholines. nih.gov This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine ring from readily available starting materials with high yields and stereoselectivity. nih.gov This approach offers a modern and efficient alternative for creating diverse substitution patterns on the morpholine scaffold, including those with challenging tri- and tetra-substituted centers. nih.gov
Furthermore, the synthesis of 2,2-disubstituted morpholines, which share the quaternary carbon center of the target compound, has been achieved through organocatalytic enantioselective chlorocycloetherification. rsc.orgrsc.org This method employs a cinchona alkaloid-derived phthalazine (B143731) as a catalyst to produce chlorinated 2,2-disubstituted morpholines from alkenol substrates in excellent yields and enantioselectivities under mild conditions. rsc.orgrsc.org
The table below summarizes the synthesis of a key related morpholine-containing heterocycle, providing a template for the potential synthesis of this compound.
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| α-bromo-4-methoxyacetophenone, diethanolamine (B148213) | 1. Non-protonic polar solvent, 50°C, 1h2. Formic acid, 180°C, 10h | 4-(2-Hydroxyethyl)-2-(4-methoxyphenyl)morpholine | 15.6%-58.9% | researchgate.net |
Catalytic Approaches in Morpholine Synthesis
Catalysis has become an indispensable tool in the synthesis of morpholines, offering efficient and selective routes to a wide array of derivatives. These approaches often lead to higher yields, milder reaction conditions, and greater control over stereochemistry compared to classical methods. Various transition metals and organocatalysts have been successfully employed in the construction of the morpholine ring.
Rhodium-Catalyzed Synthesis:
Rhodium catalysts have proven effective in the synthesis of highly substituted morpholines. One notable method is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. rsc.org This atom-economic pathway provides access to a variety of N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high yields and excellent diastereoselectivities. rsc.org
Another significant rhodium-catalyzed approach is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.gov Using a bisphosphine-rhodium catalyst with a large bite angle, this method yields a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.gov The resulting chiral products can be valuable intermediates for the synthesis of bioactive compounds. nih.gov
The following table details examples of rhodium-catalyzed synthesis of morpholine derivatives.
| Catalyst System | Substrate Type | Key Transformation | Product Type | Yield | Enantioselectivity (ee) | Reference |
| Rhodium catalyst | Nitrogen-tethered allenols | Intramolecular cyclization | Highly substituted morpholines | Up to 99% | Up to >99.9% | rsc.org |
| [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 2-Substituted dehydromorpholines | Asymmetric hydrogenation | 2-Substituted chiral morpholines | Quantitative | Up to 99% | nih.govthieme-connect.com |
Organocatalytic Synthesis:
Organocatalysis offers a metal-free alternative for the synthesis of chiral morpholines. A key development in this area is the enantioselective chlorocycloetherification for accessing chiral 2,2-disubstituted morpholines. rsc.orgrsc.org This method utilizes a cinchona alkaloid-derived phthalazine catalyst to achieve the cyclization of alkenol substrates, furnishing morpholines with a quaternary stereocenter in high yields and enantioselectivities. rsc.orgrsc.org This approach is particularly relevant for the synthesis of analogues of this compound.
Additionally, morpholine-based organocatalysts themselves have been developed and utilized, for instance, in the 1,4-addition reaction between aldehydes and nitroolefins. nih.gov While not a direct synthesis of the morpholine ring, this demonstrates the utility of the morpholine scaffold in asymmetric catalysis.
The table below provides an example of an organocatalytic approach to synthesizing 2,2-disubstituted morpholines.
| Catalyst | Substrate Type | Key Transformation | Product Type | Yield | Enantioselectivity (ee) | Reference |
| Cinchona alkaloid-derived phthalazine | Alkenols | Enantioselective chlorocycloetherification | Chiral chlorinated 2,2-disubstituted morpholines | High | High | rsc.orgrsc.org |
Photocatalytic Synthesis:
Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. A photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of substituted 2-aryl morpholines. nih.gov This method employs a visible-light-activated photocatalyst in combination with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity. nih.gov This approach is versatile and can provide access to a diverse range of substitution patterns, including challenging tri- and tetra-substituted morpholines. nih.gov
The following table summarizes the key features of this photocatalytic approach.
| Catalytic System | Substrate Type | Key Transformation | Product Type | Yield | Diastereoselectivity | Reference |
| Visible-light photocatalyst, Lewis acid, Brønsted acid | Readily available starting materials | Diastereoselective annulation | Substituted 2-aryl morpholines | High | High | nih.gov |
Structure Activity Relationship Sar Studies of 2 4 Methoxyphenyl 2 Methylmorpholine Analogues
Rational Design Principles for Structural Modification
The rational design of analogues of 2-(4-methoxyphenyl)-2-methylmorpholine is guided by established medicinal chemistry principles to optimize potency, selectivity, and pharmacokinetic properties. A primary strategy involves the modification of the morpholine (B109124) ring, the aryl substituent, and the methyl group at the 2-position. The morpholine scaffold is often considered a privileged structure in drug discovery due to its favorable physicochemical properties and its presence in numerous biologically active compounds. ru.nlresearchgate.net
Key design principles include:
Bioisosteric Replacement: Replacing specific functional groups with others that have similar steric and electronic properties to improve activity or metabolic stability. For instance, the methoxy (B1213986) group on the phenyl ring could be replaced with other electron-donating or electron-withdrawing groups.
Conformational Restriction: Introducing conformational constraints to lock the molecule into a bioactive conformation. This can be achieved by introducing cyclic structures or rigid linkers.
Homologation: Increasing the length of alkyl chains or linkers to probe the size of the binding pocket.
Pharmacophore-Merging Strategy: Combining structural motifs from different active compounds to create hybrid molecules with potentially enhanced or novel activities. mdpi.com
Computational methods, such as docking simulations and virtual screening, are often employed to guide the selection of modifications and to predict the binding affinity of new analogues. nih.gov
Impact of Substituent Variations on Pharmacological Activity
Variations in substituents on both the aryl ring and the morpholine nucleus can have a profound impact on the pharmacological profile of this compound analogues.
Aryl Ring Substituents: The nature and position of substituents on the phenyl ring are crucial for activity. mdpi.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the electronic properties of the aryl moiety, which in turn can affect ligand-receptor interactions. nih.govmdpi.com For example, the methoxy group at the 4-position is an electron-donating group that can participate in hydrogen bonding or other polar interactions within a receptor binding site. Altering this group to a hydroxyl, halogen, or alkyl group can significantly modulate activity.
The following table illustrates the potential impact of hypothetical substituent variations on pharmacological activity, based on general SAR principles.
| Compound | Aryl Substituent (R1) | Morpholine N-Substituent (R2) | Hypothetical Impact on Activity |
| Analogue 1 | 4-OH | H | May increase hydrogen bonding potential. |
| Analogue 2 | 4-Cl | H | May alter electronic properties and lipophilicity. |
| Analogue 3 | 4-OCH3 | CH3 | N-methylation can impact basicity and receptor interaction. |
| Analogue 4 | 3,4-diCl | H | D-substitution can significantly alter electronic and steric profile. |
Stereochemical Influence on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds like this compound. nih.govnih.gov The presence of a chiral center at the 2-position of the morpholine ring means that the compound exists as a pair of enantiomers. These enantiomers can exhibit different pharmacological activities, with one often being significantly more potent than the other (eutomer vs. distomer).
This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which are themselves chiral. The differential binding of enantiomers can lead to variations in potency, efficacy, and even the type of pharmacological response. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for a complete understanding of the SAR. Molecular modeling studies can help elucidate the structural and stereochemical requirements for efficient interaction with a biological target. nih.gov
Role of the Aryl Moiety in Ligand-Receptor Interactions
The aryl moiety, in this case, the 4-methoxyphenyl (B3050149) group, is a critical component for ligand-receptor interactions. nih.gov It can engage in various non-covalent interactions with the amino acid residues of a receptor's binding pocket, including:
Pi-Pi Stacking: Interaction with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Hydrogen Bonding: The methoxy group can act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor group on the receptor.
The position of the substituent on the aryl ring is also critical. For instance, moving the methoxy group from the 4-position to the 2- or 3-position would alter the molecule's shape and electronic distribution, likely leading to a different binding mode and pharmacological activity. mdpi.com
Comparative SAR with Other Heterocyclic Systems
The SAR of this compound analogues can be contextualized by comparing it with other heterocyclic systems known to possess similar biological activities. For example, pyrazole, pyrazoline, and quinazoline (B50416) derivatives are also prevalent scaffolds in medicinal chemistry. mdpi.comscholarsresearchlibrary.commdpi.com
A comparative analysis can reveal common pharmacophoric features and structural requirements for activity across different heterocyclic classes. For instance, the presence of an aryl group is a common feature in many biologically active heterocyclic compounds, suggesting its importance in receptor recognition. nih.gov By comparing the effects of similar substituent changes across different heterocyclic cores, a more comprehensive understanding of the SAR can be achieved.
The following table provides a conceptual comparison of the 2-aryl-2-methylmorpholine scaffold with other heterocyclic systems.
| Heterocyclic System | Key Structural Features | Common Biological Targets | Illustrative SAR Observations |
| 2-Aryl-2-methylmorpholine | Aryl group at C2, methyl group at C2 | CNS receptors, enzymes | Aryl substitution pattern is critical for activity. |
| Pyrazole | Five-membered ring with two adjacent nitrogen atoms | Kinases, GPCRs | Substitution at various positions modulates selectivity. mdpi.com |
| Quinazoline | Fused pyrimidine (B1678525) and benzene (B151609) rings | Kinase inhibitors | Substitution at the 4-position is a key determinant of activity. mdpi.com |
| 2-Aryladenine | Purine core with an aryl group at C2 | Adenosine receptors | The nature of the C2-aryl group governs receptor subtype selectivity. nih.gov |
This comparative approach allows medicinal chemists to leverage SAR data from different chemical series to guide the design of novel and more effective therapeutic agents based on the this compound scaffold.
An extensive search of scientific literature and chemical databases has been conducted to gather information on the chemical compound this compound for the purpose of generating an article focused on its in vitro biological evaluation and mechanistic investigations.
Despite a thorough investigation, no research articles, publications, or data repositories were identified that specifically detail the evaluation of this compound for the following biological activities:
Alpha-Glucosidase Inhibition
Matrix Metalloproteinase (MMP) Inhibition
Phosphoinositide 3-Kinase (PI3K) Inhibition
mTOR Kinase Inhibition
Neuropeptide Y5 Receptor Antagonism
Consequently, the requested article, which was to be structured around a detailed outline of these specific biological evaluations, cannot be generated. The absence of publicly available scientific data on the bioactivity of this compound in these areas makes it impossible to provide the thorough, informative, and scientifically accurate content required for each specified section and subsection.
Therefore, we are unable to proceed with the generation of the article as per the provided instructions and outline. No data tables or detailed research findings for this specific compound in the requested biological contexts could be located.
In Vitro Biological Evaluation and Mechanistic Investigations
In Vitro Receptor Binding and Functional Assays
Tachykinin NK1 Receptor Antagonism
No studies were identified that specifically evaluate the antagonistic activity of 2-(4-Methoxyphenyl)-2-methylmorpholine at the Tachykinin NK1 receptor. While the morpholine (B109124) and methoxyphenyl moieties are present in some known NK1 receptor antagonists, direct experimental data for the specified compound is not available in the public domain.
Serotonin (B10506) Receptor Modulation
There is no available research detailing the modulatory effects of this compound on any serotonin receptor subtypes. In vitro binding or functional assay data for this specific compound has not been reported.
Cannabinoid Receptor Activity
Scientific literature lacks information regarding the activity of this compound at cannabinoid receptors (e.g., CB1 or CB2). No binding affinity, efficacy, or potency data has been published for this compound.
In Vitro Cellular Assays for Antiproliferative and Cytotoxic Activity
Against Leukemic Cell Lines
No studies were found that have assessed the antiproliferative or cytotoxic effects of this compound against any leukemic cell lines.
Against Colorectal Cancer Cell Lines
There is no published research on the in vitro activity of this compound in colorectal cancer cell lines.
Evaluation in Paraganglioma and Pancreatic Cancer Cells
No research data is available on the effects of this compound on paraganglioma or pancreatic cancer cell lines.
Microtubule Targeting Mechanisms
There is no evidence in the current scientific literature to suggest that this compound targets microtubules. Studies on microtubule-targeting agents typically involve a variety of assays to determine their effects on tubulin polymerization and mitotic arrest, none of which have been published for this specific compound.
Apoptosis Induction Pathways
The pathways through which a compound induces apoptosis are a critical area of cancer research. However, no studies have been conducted or published that investigate whether this compound can induce apoptosis in any cell line.
In Vitro Neurotransmitter Transporter Modulation
The effect of this compound on neurotransmitter transporters has not been evaluated in any published in vitro studies.
Other In Vitro Biological Activities
No other in vitro biological activities for this compound have been reported in the scientific literature.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods offer a detailed understanding of electron distribution and its influence on molecular behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can provide optimized molecular geometries, vibrational frequencies, and various electronic parameters. nih.govscispace.com For a molecule like 2-(4-Methoxyphenyl)-2-methylmorpholine, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be instrumental in determining its three-dimensional structure and the distribution of electrons within the molecule. researchgate.netmdpi.com Such studies on related heterocyclic compounds have successfully predicted molecular structures and vibrational spectra. scispace.com The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key components of frontier molecular orbital theory. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov
For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. chemrxiv.org
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. chemrxiv.org
Electronegativity (χ): The ability of the molecule to attract electrons. researchgate.net
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. researchgate.netchemrxiv.org
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. researchgate.netchemrxiv.org
These descriptors provide a quantitative basis for predicting the molecule's reactive behavior in various chemical environments.
Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies This table is a hypothetical representation based on typical computational studies of similar organic molecules, as direct data for this compound is not available.
| Descriptor | Formula | Significance | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -6.5 |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 5.3 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to electron cloud polarization | 2.65 |
| Chemical Softness (S) | 1 / (2η) | Measure of polarizability | 0.189 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power | 3.85 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -3.85 |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons | 2.79 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netwolfram.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. wolfram.com Green or yellow areas denote neutral or near-neutral potential. wolfram.com For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the morpholine (B109124) ring and the oxygen of the methoxy (B1213986) group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The aromatic ring would exhibit a more complex potential distribution. This visual representation is crucial for understanding intermolecular interactions. chemrxiv.orgchemrxiv.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. scispace.comunar.ac.id This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.
Molecular docking simulations for this compound would involve placing the molecule into the binding site of a specific protein target. The simulation would then explore various possible binding poses and score them based on their predicted binding affinity. The results would reveal the most likely binding mode of the compound.
These simulations would also identify key amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov The types of interactions typically observed include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.
π-π Stacking: Interactions between aromatic rings. researchgate.net
By identifying these key interactions, researchers can understand the molecular basis of the ligand's affinity and selectivity for its target. For instance, studies on similar heterocyclic compounds have elucidated their binding modes within enzyme active sites, highlighting the crucial role of specific amino acid interactions. scispace.com
During the docking process, the conformational flexibility of the ligand is often taken into account. A conformational analysis of this compound in its bound state would reveal the specific three-dimensional arrangement it adopts to fit optimally within the binding pocket of the target protein. scielo.brresearchgate.net The molecule may adopt a different conformation when bound to a receptor compared to its lowest energy state in solution. Understanding this bound conformation is essential for structure-based drug design, as it provides a more accurate picture of the ligand-receptor complex. nih.gov Computational methods can determine the energy minima associated with different torsion angles within the molecule, identifying the most stable conformations. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a virtual microscope to observe the motion and interactions of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility and the stability of a molecule's interactions with its environment, such as a biological receptor.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. The morpholine ring, a core component of this compound, primarily exists in a stable, low-energy chair conformation. Alternative conformations like the boat or skew-boat are significantly higher in energy and thus less populated.
For the parent morpholine ring, the chair conformation is the most energetically favorable. The introduction of substituents, such as the methyl and 4-methoxyphenyl (B3050149) groups at the C2 position, sterically influences this landscape. To minimize steric hindrance, these bulky groups will preferentially occupy the equatorial position on the chair ring system. An axial orientation would lead to unfavorable 1,3-diaxial interactions, destabilizing the conformation. MD simulations can map this energy landscape, confirming the overwhelming prevalence of the equatorial-substituted chair conformer and exploring any transient, higher-energy states that might be relevant for biological interactions.
Table 1: Conformational Preferences of the Morpholine Ring
| Conformation | Relative Stability | Key Feature |
|---|---|---|
| Chair | Most Stable | Low-energy, staggered arrangement minimizes torsional strain. |
| Boat | Less Stable | Higher energy due to eclipsing interactions and flagpole steric strain. |
| Skew-Boat | Less Stable | Intermediate energy, represents a transition state between boat forms. |
This table outlines the general stability of morpholine ring conformations. For this compound, the chair form with bulky substituents in the equatorial position is predicted to be the most stable.
A crucial application of MD simulations in drug design is to assess the stability of a ligand when bound to its protein target. After an initial binding pose is predicted using molecular docking, a long-timescale MD simulation (often hundreds of nanoseconds) is performed on the ligand-protein complex immersed in a simulated aqueous environment.
The stability of the complex is evaluated by monitoring several key parameters. A stable binding is often indicated by a low and steady Root Mean Square Deviation (RMSD) of the ligand's atoms relative to their initial docked position. The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein interact most dynamically with the ligand. Furthermore, analyzing the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time provides direct evidence of a stable and potentially potent binding mode. For this compound, these simulations would be critical to validate its binding hypothesis to a specific therapeutic target.
Table 2: Key Metrics in MD Simulation for Ligand-Protein Stability Analysis
| Metric | Description | Indication of Stability |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the ligand's atomic positions from a reference structure over time. | Low, stable plateau suggests the ligand remains in its binding pocket. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual protein residues around their average position. | Highlights flexible regions and residues that interact with the ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds over the simulation indicate key stabilizing interactions. |
| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and protein. | Consistently favorable (negative) energy suggests strong binding. |
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the key molecular properties that govern activity, QSAR models can be used to predict the potency of new, unsynthesized molecules.
To develop a QSAR model for a series of compounds related to this compound, a dataset of morpholine derivatives with experimentally measured biological activities (e.g., IC50 values) against a specific target is required. For each molecule in the dataset, a set of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.
Statistical methods, ranging from multiple linear regression (MLR) to more advanced machine learning algorithms like random forest or support vector machines, are then used to build an equation that correlates a selection of these descriptors with the observed activity. A robust QSAR model is one that not only fits the training data well but also accurately predicts the activity of an external set of test compounds, demonstrating its predictive power.
The selection of appropriate descriptors is fundamental to building a meaningful QSAR model. These descriptors fall into several categories, each representing different molecular features that can influence how a ligand interacts with a protein. For a molecule like this compound, important descriptors would likely include those related to its size, shape, hydrophobicity, and electronic properties.
For instance, the morpholine ring itself can contribute to improved pharmacokinetic properties. Analysis of a QSAR model might reveal that increased hydrophobicity (quantified by descriptors like LogP) in one part of the molecule enhances activity, while specific electronic features, such as the partial charge on the morpholine nitrogen or the presence of a hydrogen bond-accepting methoxy group, are critical for binding.
Table 3: Common Physicochemical Descriptor Classes in QSAR
| Descriptor Class | Example Descriptor | Potential Relevance to this compound |
|---|---|---|
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions in the binding pocket. |
| Electronic | Partial Atomic Charges, Dipole Moment | Governs electrostatic and polar interactions with the protein target. |
| Steric/Size | Molecular Weight, Molecular Volume | Determines the fit of the molecule within the receptor's active site. |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and overall polarity. |
In Silico ADME/Tox Prediction Focusing on Metabolic Stability
Before a compound can become a drug, it must exhibit acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity properties. In silico models are now routinely used in the early stages of drug discovery to predict these properties and flag potential liabilities. A key parameter is metabolic stability, which determines how quickly a compound is broken down by enzymes in the body, primarily cytochrome P450 (CYP) enzymes in the liver.
For this compound, computational tools can predict which parts of the molecule are most susceptible to metabolism. These "sites of metabolism" are often chemically reactive positions. By identifying these metabolic hotspots, medicinal chemists can modify the structure to block metabolism and improve the compound's half-life in the body.
Table 4: Predicted Metabolic Liabilities of this compound
| Potential Metabolic Reaction | Site on Molecule | Description |
|---|---|---|
| O-Demethylation | Methoxy group (-OCH3) on the phenyl ring | Enzymatic removal of the methyl group to form a phenol, a very common metabolic pathway for aryl ethers. |
| Aromatic Hydroxylation | Phenyl ring | Addition of a hydroxyl (-OH) group to the aromatic ring, typically at a position ortho or meta to the existing methoxy group. |
| N-Dealkylation | Morpholine ring nitrogen | While the nitrogen is part of a ring, oxidation at the adjacent carbon can lead to ring opening. This is generally a less probable pathway for unsubstituted morpholines. |
| Aliphatic Hydroxylation | Methyl group at C2 | Oxidation of the methyl group to a hydroxymethyl group (-CH2OH). |
This table presents hypothetical metabolic pathways based on the known chemical structure and common enzymatic reactions.
Metabolic Studies and Metabolite Identification in Vitro
In Vitro Metabolic Pathways of 2-(4-Methoxyphenyl)-2-methylmorpholine Analogues
The metabolic pathways for analogues of this compound, such as phenmetrazine and its derivatives, are multifaceted, involving Phase I functionalization reactions and Phase II conjugation reactions. upol.czlongdom.org Phase I metabolism typically introduces or exposes functional groups through oxidation, reduction, or hydrolysis, while Phase II metabolism involves the conjugation of these groups with endogenous polar molecules to facilitate excretion. nih.govpharmaguideline.com For phenylmorpholine analogues, the primary metabolic transformations include modifications to the phenyl ring, the morpholine (B109124) ring, and its substituents.
A study on the designer drug 3-fluorophenmetrazine (B1651833) (3-FPM), a structural analogue, identified several key transformation pathways. These included N-oxidation, aryl hydroxylation, alkyl hydroxylation (on the ethyl-bridge of the morpholine ring), and subsequent degradation of the morpholine ring itself. nih.govwikipedia.org Many of these initial metabolites were found to undergo further Phase II conjugation. nih.gov
| Metabolic Pathway | Description | Observed in Analogue(s) | Reference |
|---|---|---|---|
| Aryl Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic phenyl ring. This is a common oxidative reaction mediated by CYP450 enzymes. | 3-Fluorophenmetrazine (3-FPM) | nih.govnih.gov |
| O-Demethylation / Demethylenation | Cleavage of a methyl ether on the phenyl ring (or a related methylenedioxy bridge) to form a phenol. | 3,4-Methylenedioxyphenmetrazine (MDPM) | nih.gov |
| N-Dealkylation | Removal of an alkyl group from the nitrogen atom of the morpholine ring. For example, the N-methyl group of phendimetrazine (B1196318) is removed to form phenmetrazine. | Phendimetrazine | wikipedia.org |
| N-Oxidation | Addition of an oxygen atom to the nitrogen of the morpholine ring to form an N-oxide. | 3-Fluorophenmetrazine (3-FPM) | nih.govwho.int |
| Alkyl Hydroxylation & Ring Opening | Hydroxylation of the morpholine ring's carbon backbone, which can lead to the degradation and opening of the heterocyclic ring. | 3-Fluorophenmetrazine (3-FPM) | nih.govnih.gov |
| Glucuronidation / Sulfation | Phase II conjugation of hydroxylated metabolites with glucuronic acid or sulfate (B86663) groups to increase water solubility. | 3-Fluorophenmetrazine (3-FPM) | nih.govwikipedia.org |
O-demethylation is a crucial Phase I metabolic reaction for compounds possessing a methoxy (B1213986) group on an aromatic ring, such as the 4-methoxyphenyl (B3050149) moiety of this compound. chim.it This reaction, catalyzed by cytochrome P450 enzymes, involves the cleavage of the aryl methyl ether bond to form a more polar phenolic metabolite and formaldehyde. chim.it
While direct studies on the target compound are not available, evidence from analogues supports this pathway. For instance, the in vitro metabolism of 3,4-methylenedioxyphenmetrazine (MDPM) in human liver S9 and HepaRG cell incubations showed that the primary metabolic route was the opening of the methylenedioxy ring (demethylenation), which is biochemically analogous to O-demethylation of two adjacent methoxy groups. nih.gov This was followed by O-methylation of one of the newly formed hydroxyl groups. nih.gov Furthermore, studies on a similar analogue, 3-fluorophenmetrazine, have confirmed that aryl hydroxylation is a major metabolic reaction. nih.govnih.gov Aryl hydroxylation is often a precursor step or a competing pathway to O-demethylation, indicating the susceptibility of the phenyl ring to oxidative metabolism.
Transformations at the morpholine nitrogen are common metabolic pathways for this class of compounds. These reactions, primarily catalyzed by CYP450 enzymes, involve the oxidative removal of N-alkyl substituents (N-dealkylation) or, in some cases, the addition of a methyl group (N-methylation). nih.gov
N-dealkylation is prominently exemplified by the metabolism of phendimetrazine, which is the N-methylated analogue of phenmetrazine. Phendimetrazine functions as a prodrug, and its pharmacological activity is dependent on its N-demethylation to the active metabolite, phenmetrazine. wikipedia.orgresearchgate.net This conversion of the tertiary amine in phendimetrazine to the secondary amine in phenmetrazine is a critical activation step. wikipedia.org The general mechanism of CYP450-catalyzed N-dealkylation involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to the dealkylated amine and an aldehyde. nih.govsemanticscholar.org
In addition to N-dealkylation, N-oxidation is another significant pathway. In vitro studies of 3-fluorophenmetrazine found that N-oxidation of the morpholine nitrogen was a primary metabolic transformation. nih.govwho.int
Following Phase I metabolic transformations that introduce or unmask polar functional groups like hydroxyl or amine moieties, phenylmorpholine analogues undergo Phase II conjugation reactions. drughunter.com These reactions attach small, polar, endogenous molecules to the drug metabolite, significantly increasing its water solubility and facilitating its elimination from the body. longdom.org The most common conjugation reactions are glucuronidation and sulfation. upol.czdrughunter.com
Metabolic studies of 3-fluorophenmetrazine (3-FPM) have explicitly identified glucuronidation and sulfation as terminal metabolic steps. nih.govwikipedia.org After Phase I metabolism produced various hydroxylated metabolites (through aryl and alkyl hydroxylation), these products served as substrates for uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates. nih.gov
Identification of Metabolites Using Advanced Spectrometric Techniques
The identification and structural elucidation of in vitro metabolites of this compound analogues rely heavily on advanced spectrometric techniques, particularly the coupling of liquid chromatography (LC) with mass spectrometry (MS). ijpras.com Techniques such as gas chromatography-mass spectrometry (GC-MS) have also been employed. nih.govnih.gov
High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. ijpras.com The process generally involves incubating the parent compound with a biological matrix (like liver microsomes), followed by extraction and chromatographic separation of the metabolites. The mass spectrometer then provides crucial information:
Accurate Mass Measurement: HRMS provides the precise mass of the parent drug and its metabolites, which allows for the determination of their elemental composition. ijpras.com This helps distinguish between potential metabolites with the same nominal mass.
Fragmentation Pattern Analysis: In MS/MS analysis, ions of a specific metabolite are isolated and fragmented. The resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification (e.g., where a hydroxyl group was added). nih.gov
Studies on 3-FPM and MDPM have successfully used LC-HR-MS/MS to separate and identify a range of Phase I and II metabolites, including hydroxylated, N-oxidized, and ring-opened products, as well as their subsequent conjugates. nih.govnih.govnih.gov
Role of Cytochrome P450 Enzymes in Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the majority of Phase I oxidative metabolism of drugs and other xenobiotics. nih.gov For phenylmorpholine analogues, specific CYP isoenzymes have been identified as the key catalysts for their biotransformation.
In vitro studies using a panel of recombinant human CYP enzymes have helped to map the specific contributions of each isoform.
CYP2D6: This enzyme plays a major role. It was found to be exclusively responsible for the demethylenation of 3,4-methylenedioxyphenmetrazine (MDPM). nih.gov The DrugBank entry for the parent compound, phenmetrazine, also lists CYP2D6 as a metabolizing enzyme. drugbank.com
CYP3A4: This is another critical enzyme in the metabolism of these analogues. It was identified as one of the main isoenzymes involved in the metabolism of 3-fluorophenmetrazine. who.int Phenmetrazine itself is also noted to be a substrate for CYP3A enzymes. drugbank.com
Other CYPs: Studies on 3-FPM also implicated CYP2A6 and CYP2B6 as being involved in its metabolism. who.int The study on MDPM showed that the compound itself could act as a strong inhibitor of CYP2D6 and a moderate inhibitor of CYP1A2 and CYP3A4, suggesting potential for drug-drug interactions. nih.gov
| CYP Isoenzyme | Role in Metabolism | Analogue(s) Studied | Reference |
|---|---|---|---|
| CYP2D6 | Primary enzyme for demethylenation; general metabolism. | MDPM, Phenmetrazine | nih.govdrugbank.com |
| CYP3A4 | Major enzyme in overall metabolism. | 3-FPM, Phenmetrazine | who.intdrugbank.com |
| CYP2A6 | Contributes to overall metabolism. | 3-FPM | who.int |
| CYP2B6 | Contributes to overall metabolism. | 3-FPM | who.int |
| CYP1A2 | Moderately inhibited by MDPM. | MDPM | nih.gov |
Impact of Metabolic Transformations on In Vitro Biological Activity
Metabolic transformations can significantly alter the biological activity of a compound, either by converting it to a more active, less active, or inactive form, or by turning an inactive prodrug into its active metabolite. mdpi.com
A clear example within the phenylmorpholine class is the relationship between phendimetrazine and phenmetrazine. Phendimetrazine is largely inactive as a monoamine releaser in vitro. nih.gov Its primary pharmacological effects are attributable to its N-demethylated metabolite, phenmetrazine, which is a potent dopamine (B1211576) and norepinephrine (B1679862) releaser. nih.govwikipedia.org This metabolic activation is a classic example of how in vitro biotransformation is essential for the compound's activity.
Further studies on other 2-phenylmorpholine (B1329631) analogues have explored how different substitutions, which mimic potential metabolites, affect in vitro activity. For example, a study on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues compared their potency as inhibitors of dopamine (DA) and norepinephrine (NE) uptake. nih.gov The hydroxy metabolite of bupropion, (S,S)-4a, showed IC₅₀ values of 630 nM for DA uptake and 180 nM for NE uptake. nih.gov This demonstrates that hydroxylated metabolites, which are common products of Phase I metabolism, retain significant in vitro biological activity. nih.govbarrowneuro.org
| Compound | Metabolic Relationship | In Vitro Activity (Dopamine Uptake Inhibition IC₅₀) | In Vitro Activity (Norepinephrine Uptake Inhibition IC₅₀) | Reference |
|---|---|---|---|---|
| Phendimetrazine | Parent Prodrug | Inactive as a releaser at concentrations up to 10 µM. nih.gov | Low potency as an uptake blocker (IC₅₀ = 8.3 µM). nih.gov | nih.gov |
| Phenmetrazine | Active N-demethylated Metabolite | Potent releaser (EC₅₀ = 415 nM for (-)-isomer). nih.gov | Potent releaser (EC₅₀ = 87.4 nM for (+)-isomer). nih.gov | nih.gov |
| (S,S)-hydroxybupropion ((S,S)-4a) | Hydroxylated Metabolite Analogue | 630 nM | 180 nM | nih.gov |
Analytical Research Methodologies for 2 4 Methoxyphenyl 2 Methylmorpholine
Spectroscopic Characterization Techniques in Research
Spectroscopy is fundamental to the characterization of 2-(4-Methoxyphenyl)-2-methylmorpholine, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In a typical ¹H NMR spectrum, the protons of the 4-methoxyphenyl (B3050149) group are expected to appear as two distinct doublets in the aromatic region (approximately δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) protons would yield a sharp singlet at around δ 3.8 ppm. The protons on the morpholine (B109124) ring will exhibit more complex signals in the aliphatic region (typically δ 2.5-4.0 ppm). The single methyl group attached to the C2 position of the morpholine ring would produce a singlet at approximately δ 1.5 ppm.
The ¹³C NMR spectrum would show distinct signals for each carbon atom. The quaternary carbon (C2) attached to both the phenyl ring and the methyl group would appear significantly downfield. The carbons of the methoxyphenyl group would be observed in the aromatic region (~114-160 ppm), while the morpholine and methyl carbons would be found in the aliphatic region. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic C-H | Phenyl H-2', H-6' | ~7.2-7.3 (d) | ~127-129 |
| Aromatic C-H | Phenyl H-3', H-5' | ~6.8-6.9 (d) | ~113-115 |
| Aromatic C | Phenyl C-1' | - | ~135-140 |
| Aromatic C | Phenyl C-4' | - | ~158-160 |
| Aliphatic C-H | Morpholine H-3, H-5 | ~2.5-3.0 (m) | ~48-52 |
| Aliphatic C-H | Morpholine H-6 | ~3.6-3.9 (m) | ~66-68 |
| Aliphatic C | Morpholine C-2 | - | ~75-80 |
| Methyl C-H | C2-CH₃ | ~1.5 (s) | ~25-30 |
| Methoxy C-H | -OCH₃ | ~3.8 (s) | ~55 |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds as they vibrate.
The spectrum would be expected to show several characteristic absorption bands. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage in the methoxy group and the morpholine ring would produce strong C-O stretching bands, typically in the 1000-1300 cm⁻¹ range. Specifically, the aryl ether C-O stretch is expected around 1250 cm⁻¹, while the aliphatic ether C-O stretch of the morpholine ring appears near 1120 cm⁻¹. The C-N stretching of the tertiary amine in the morpholine ring would be visible in the 1000-1250 cm⁻¹ region. Aliphatic C-H stretching from the methyl and morpholine methylene (B1212753) groups would be observed just below 3000 cm⁻¹. nist.govchemicalbook.com
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2980 | Medium-Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium |
| Aryl C-O (Ether) | Stretching | 1230 - 1270 | Strong |
| Aliphatic C-O (Ether) | Stretching | 1115 - 1140 | Strong |
| Aliphatic C-N (Tertiary Amine) | Stretching | 1000 - 1250 | Medium-Weak |
| Aromatic C-H | Out-of-plane Bending | 800 - 850 | Strong |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides structural information based on the fragmentation patterns of the molecule. The molecular formula of the compound is C₁₂H₁₇NO₂, giving it a molecular weight of approximately 207.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 207. The fragmentation pattern would likely be dominated by cleavages adjacent to the heteroatoms (oxygen and nitrogen) and the quaternary carbon. A common fragmentation pathway would be the loss of the methyl group (•CH₃, 15 Da) to form a stable ion at m/z 192. Another significant fragmentation could involve the cleavage of the morpholine ring. A key fragment would be the methoxyphenyl cation or related structures. For instance, the base peak in the mass spectrum of the related compound 4-methylmorpholine (B44366) is at m/z 57, corresponding to the [C₃H₇N]⁺ fragment from ring cleavage. nist.gov A similar cleavage could occur in the target molecule.
Table 3: Predicted Key Mass Fragments for this compound in EI-MS
| m/z | Proposed Fragment | Description |
|---|---|---|
| 207 | [C₁₂H₁₇NO₂]⁺ | Molecular Ion (M⁺) |
| 192 | [M - CH₃]⁺ | Loss of a methyl radical |
| 135 | [C₈H₉O₂]⁺ or [C₉H₁₁N]⁺ | Fragment containing the methoxyphenyl group |
| 108 | [C₇H₈O]⁺ | Hydroxybenzyl cation or methoxy-tropylium ion |
| 100 | [C₅H₁₀NO]⁺ | Fragment from cleavage of the bond between C2 and the phenyl ring |
Chromatographic Separation Techniques
Chromatographic methods are employed to separate this compound from impurities, starting materials, or other components in a mixture, and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound due to its efficiency and versatility. ethernet.edu.et Given the compound's structure, which includes a chromophoric methoxyphenyl group, UV detection is highly suitable.
A reverse-phase HPLC (RP-HPLC) method is typically employed. rsc.org This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The mobile phase would likely consist of a mixture of water (often with a buffer like phosphate (B84403) or an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nuph.edu.ua A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with different polarities.
Table 4: Proposed HPLC Method Parameters for this compound
| Parameter | Suggested Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nuph.edu.ua |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol nuph.edu.ua |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min rsc.org |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~225 nm or Diode Array Detector (DAD) nuph.edu.ua |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is another technique that can be used for the separation and analysis of this compound, provided the compound has sufficient volatility and thermal stability. nist.gov Due to its molecular weight and polar functional groups, the compound is likely semi-volatile, requiring relatively high temperatures for analysis.
The analysis would typically be performed on a capillary column with a nonpolar or mid-polarity stationary phase. Flame Ionization Detection (FID) would offer good sensitivity. For enhanced selectivity, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) could be used, as it is highly sensitive to nitrogen-containing compounds like morpholines. researchgate.net In some cases, derivatization may be necessary to increase volatility and improve peak shape, although direct analysis of thermally labile amines is sometimes possible with shorter columns and faster flow rates. unb.brnih.gov
Table 5: Potential Gas Chromatography (GC) Method Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | Capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temp ~100°C, ramp to ~280°C |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 280 - 300 °C |
Crystallography and Solid-State Analysis
The three-dimensional arrangement of atoms and molecules in the solid state is a fundamental characteristic of a chemical compound, influencing its physical properties such as melting point, solubility, and stability. For this compound, crystallographic and solid-state analysis provides invaluable insights into its molecular structure and bulk properties.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the absolute molecular structure of crystalline solids. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the determination of the electron density distribution within the crystal, from which the precise atomic positions can be mapped. For a compound like this compound, SC-XRD would reveal critical information such as bond lengths, bond angles, and torsional angles, confirming the connectivity of the methoxyphenyl and methylmorpholine moieties. Furthermore, it would provide details about the conformation of the morpholine ring, which typically adopts a chair conformation. The analysis would also shed light on intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.
While specific crystallographic data for this compound is not publicly available, a representative set of crystallographic parameters for a related methoxyphenyl-containing compound is presented in the table below to illustrate the type of information obtained from such an analysis.
| Crystallographic Parameter | Representative Value |
| Chemical Formula | C12H17NO2 |
| Formula Weight | 207.27 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 13.567(5) |
| α (°) | 90 |
| β (°) | 109.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1095.1(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.257 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical crystallographic data.
In addition to single-crystal analysis, X-ray powder diffraction (XRPD) is a crucial technique for the characterization of the bulk crystalline material. scielo.br XRPD is particularly useful for identifying different polymorphic forms, which are different crystalline structures of the same compound. researchgate.net Polymorphism can significantly impact the physical properties of a compound, making its control and characterization essential in many applications. axplora.com The XRPD pattern, a fingerprint of the crystalline solid, can be used for phase identification, to assess crystallinity, and to monitor solid-state transformations.
Other solid-state analysis techniques that would be employed include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). DSC measures the difference in heat flow into a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions. scielo.br TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and the presence of solvates or hydrates. scielo.br
Purity Assessment and Characterization Methods
Ensuring the chemical purity of this compound is paramount for its reliable use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-performance liquid chromatography (HPLC) is a cornerstone technique for purity assessment. A validated HPLC method would be developed to separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. The method would specify the column type (e.g., C18), mobile phase composition, flow rate, and detection wavelength (typically UV). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for both separation and identification of volatile compounds. atlantis-press.comresearchgate.net For this compound, GC-MS analysis would provide a retention time for the compound, and the mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, confirming its identity and molecular weight. atlantis-press.comresearchgate.net
Spectroscopic methods are also integral to the characterization and purity confirmation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound. The chemical shifts, integration of proton signals, and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed map of the molecule's carbon-hydrogen framework. The absence of signals corresponding to impurities further corroborates the purity of the sample.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage of the methoxy group, the C-N bond of the morpholine ring, and the aromatic C-H and C=C bonds of the phenyl ring. atlantis-press.com
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, which can be used to confirm its elemental composition. nih.gov
The combination of these analytical methodologies provides a comprehensive profile of this compound, ensuring its structural integrity and chemical purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
